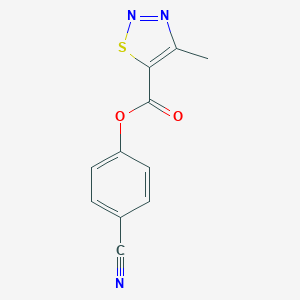
4-Cyanophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, commonly known as CTMC, is a heterocyclic compound with potential applications in various fields of research. It is a member of the thiadiazole family, which is known for its diverse biological activities. CTMC has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of CTMC is not fully understood. However, it has been proposed that CTMC exerts its anti-inflammatory activity by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. CTMC has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway.
Effets Biochimiques Et Physiologiques
CTMC has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. CTMC has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, CTMC has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
CTMC has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial properties. However, CTMC also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of CTMC is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for research on CTMC. One area of research could be to further investigate the mechanism of action of CTMC. This could help to better understand how CTMC exerts its anti-inflammatory, anti-cancer, and anti-microbial effects. Another area of research could be to explore the potential use of CTMC in combination with other drugs for the treatment of various diseases. Finally, more research could be done to optimize the synthesis method for CTMC to improve the yield and purity of the compound.
Conclusion
In conclusion, CTMC is a heterocyclic compound with potential applications in various fields of research. It has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. CTMC has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial properties. However, the mechanism of action of CTMC is not fully understood, and more research is needed to optimize its synthesis method and explore its potential use in combination with other drugs.
Méthodes De Synthèse
CTMC has been synthesized using various methods, including the reaction of 4-cyanophenyl isothiocyanate with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid in the presence of a base. Another method involves the reaction of 4-cyanophenyl isothiocyanate with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid methyl ester in the presence of a base. The yield of CTMC using these methods has been reported to be around 70-80%.
Applications De Recherche Scientifique
CTMC has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, CTMC has been evaluated for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has been reported to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. CTMC has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, CTMC has been reported to exhibit anti-microbial activity against various bacterial and fungal strains.
Propriétés
Nom du produit |
4-Cyanophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate |
|---|---|
Formule moléculaire |
C11H7N3O2S |
Poids moléculaire |
245.26 g/mol |
Nom IUPAC |
(4-cyanophenyl) 4-methylthiadiazole-5-carboxylate |
InChI |
InChI=1S/C11H7N3O2S/c1-7-10(17-14-13-7)11(15)16-9-4-2-8(6-12)3-5-9/h2-5H,1H3 |
Clé InChI |
CMDOJNKTMDCULX-UHFFFAOYSA-N |
SMILES |
CC1=C(SN=N1)C(=O)OC2=CC=C(C=C2)C#N |
SMILES canonique |
CC1=C(SN=N1)C(=O)OC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



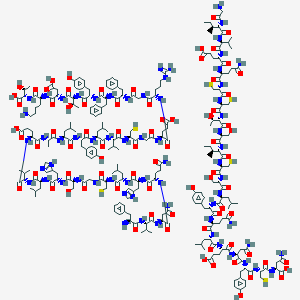
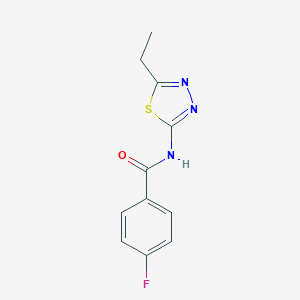
![2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol](/img/structure/B240879.png)
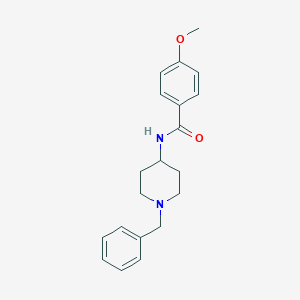
![N-[2-(Dimethylamino)ethyl]-2,2-diphenylacetamide](/img/structure/B240885.png)
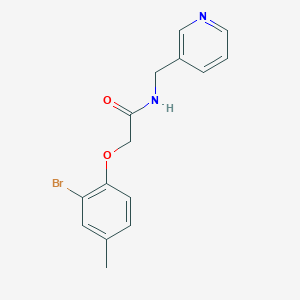
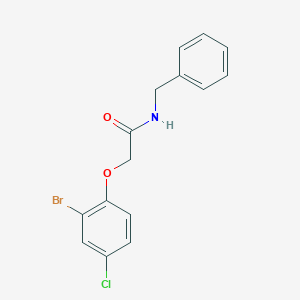
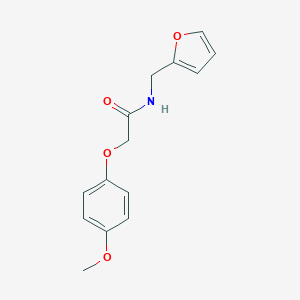
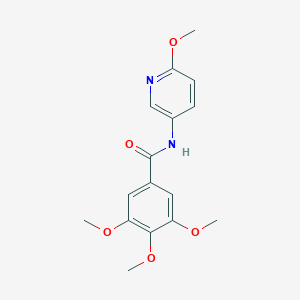
![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B240894.png)
![2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B240895.png)
![Ethyl 4-[(4-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B240897.png)
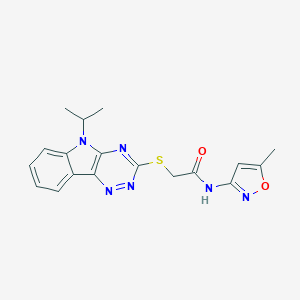
![Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl-](/img/structure/B240908.png)